(4-Fluoro-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-Fluoro-3,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluoro-3,5-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-fluoro-3,5-dimethylphenylacetylene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide . Another method includes the direct borylation of 4-fluoro-3,5-dimethylbenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration or borylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3,5-dimethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and an aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are typically related to its ability to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar in structure but lacks the methyl groups, which can affect its reactivity and selectivity in certain reactions.
(3,5-Dimethylphenyl)boronic acid: Similar but lacks the fluoro group, which can influence its electronic properties and reactivity.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness
(4-Fluoro-3,5-dimethylphenyl)boronic acid is unique due to the presence of both fluoro and methyl groups, which enhance its stability and reactivity in various chemical reactions. These substituents also influence its electronic properties, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIOZTCJOZUCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590197 | |
Record name | (4-Fluoro-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342636-66-2 | |
Record name | (4-Fluoro-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.